molecular formula C18H21FN2 B502666 1-benzyl-N-(4-fluorophenyl)piperidin-4-amine CAS No. 131587-27-4

1-benzyl-N-(4-fluorophenyl)piperidin-4-amine

Cat. No.: B502666
CAS No.: 131587-27-4
M. Wt: 284.4 g/mol
InChI Key: GCHCRHBAGFHFMV-UHFFFAOYSA-N
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Description

Para-fluoro 4-ANBP: (N-(4-fluorophenyl)-1-(phenylmethyl)-4-piperidinamine) is an analytical reference standard structurally similar to known opioids. It is an intermediate in the synthesis of N-benzyl para-fluoro norfentanyl . This compound is primarily used in research and forensic applications .

Mechanism of Action

Target of Action

The compound 1-benzyl-N-(4-fluorophenyl)piperidin-4-amine is a synthetic opioid, which is a part of the Fentanyl analogues . The primary targets of opioids are the opioid receptors, which are a group of inhibitory G protein-coupled receptors with opioids as ligands .

Mode of Action

The compound interacts with its targets, the opioid receptors, by binding to them. This binding can inhibit the release of neurotransmitters, leading to changes in the perception of pain in the body .

Biochemical Pathways

The metabolism of new fentanyl analogs, such as this compound, can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Based on the known pharmacokinetics of fentanyl and its analogs, it can be inferred that this compound may have similar properties .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with the opioid receptors. This interaction can lead to analgesic effects due to the inhibition of neurotransmitter release . It can also lead to adverse effects, including addiction and potentially severe adverse effects including coma and death .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances, and the temperature . .

Biochemical Analysis

Biochemical Properties

. The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative and the biomolecule it interacts with .

Cellular Effects

. These can include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

. These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

. This can include changes in the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

. This can include threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

. This can include interactions with various enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .

Transport and Distribution

. This can include interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation .

Subcellular Localization

. This can be directed by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically involves the use of reagents such as fluorinating agents and catalysts under controlled conditions .

Industrial Production Methods: Industrial production of para-fluoro 4-ANBP follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Para-fluoro 4-ANBP undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Comparison with Similar Compounds

Comparison: Para-fluoro 4-ANBP is unique due to its specific fluorine substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and pharmacological effects, making it valuable for research and forensic applications .

Properties

IUPAC Name

1-benzyl-N-(4-fluorophenyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2/c19-16-6-8-17(9-7-16)20-18-10-12-21(13-11-18)14-15-4-2-1-3-5-15/h1-9,18,20H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHCRHBAGFHFMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=C(C=C2)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101037061
Record name Despropionyl N-benzyl p-fluoro norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131587-27-4
Record name Despropionyl N-benzyl p-fluoro norfentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Benzylpiperidone (2 g), dissolved in toluene (10 cc), is stirred under argon for 48 hours at room temperature in the presence of 4-fluoroaniline (1.4 g) and 5 Å molecular sieve (4 g). After filtration and concentration to dryness under reduced pressure (5.2 kPa), yellow crystals are obtained, which are then dissolved in methanol (30 cc). This solution is then added to a solution, cooled to 0°-5° C., of sodium cyanoborohydride (1.34 g) and zinc chloride (1.4 g) in methanol (20 cc). After 20 hours at room temperature, the product is taken up with 10N sodium hydroxide solution (5 cc) and with water (20 cc) and the mixture is heated to reflux for 1 hour. The mixture is filtered through a sinter and the filtrate is extracted twice with dichloromethane (100 cc). The organic phase is then dried over magnesium sulphate and thereafter concentrated to dryness under reduced pressure (5.2 kPa). N-Benzyl-4-(4-fluoroanilino)piperidine (2.8 g) is thereby obtained in the form of a whitish powder, m.p. 84° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
1.34 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
1.4 g
Type
catalyst
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of 4-fluoroaniline (32.7 g), N-benzylpiperidinone (106.0 g) and acetic acid (106.0 g) in 1,2-dichlorethane (1200 ml) is brought to a temperature below 15° C. To the stirred solution is added slowly a suspension of acetic acid (495.0 g) and sodium borohydride (31.2 g). After 2 h stirring at 15° C. and another 2 h at r.t., the solvent is removed in vacuo. Ethyl acetate (500 ml) and water (700 ml) are added under stirring and the resulting mixture is neutralised with sodium carbonate (ca. 250 g). The organic phase is separated, washed with a 2 M NaHCO3 solution (100 ml) and water (100 ml) and dried with sodium sulphate. 53.8 g product is obtained as orange crystals after removal of the solvent and recrystallisation from ether/petroleum ether. Mp. 90-92° C.
Quantity
32.7 g
Type
reactant
Reaction Step One
Quantity
106 g
Type
reactant
Reaction Step Two
Quantity
106 g
Type
reactant
Reaction Step Three
Quantity
495 g
Type
reactant
Reaction Step Four
Quantity
31.2 g
Type
reactant
Reaction Step Four
Quantity
1200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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